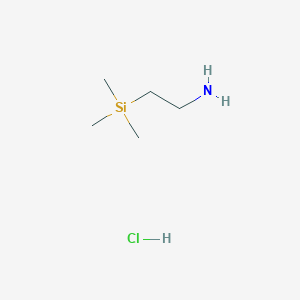

2-(Trimethylsilyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-trimethylsilylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECFYIVZLPNYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600221 | |

| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18135-30-3 | |

| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)trimethylsilane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Silylated Amine Derivatives in Contemporary Organic Chemistry

Silylated amine derivatives are a class of organosilicon compounds that have garnered significant attention in contemporary organic chemistry due to their multifaceted applications. rsc.org These compounds are characterized by the presence of a silicon-nitrogen bond or a silicon atom proximate to an amino group, which imparts unique reactivity and handling properties.

One of the most prominent roles of silylated amines is as protecting groups for primary and secondary amines. rsc.org The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, temporarily masks the nucleophilic and basic nature of the amine functionality. rsc.org This protection allows for selective chemical transformations to be carried out on other parts of a molecule without interference from the reactive amine group. The stability of the silyl-amine linkage can be tuned by varying the substituents on the silicon atom, offering a range of protecting groups that can be cleaved under specific and often mild conditions, such as with fluoride (B91410) ion sources or under acidic or basic conditions. rsc.org

Beyond their role as protecting groups, silylated amines serve as valuable synthetic intermediates. The presence of the silicon atom can influence the stereochemistry of adjacent centers and can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, α-silylamines can be converted into α-amino carbanions, which are potent nucleophiles for the construction of complex nitrogen-containing molecules. researchgate.net Furthermore, silylated enamines, derived from the silylation of enamines, are versatile nucleophiles in their own right, participating in a range of alkylation and acylation reactions. nih.gov The electronic properties of N-silylated amines, imines, and enamines often exhibit complementary reactivity to their non-silylated counterparts, expanding the synthetic chemist's toolkit. rsc.org

Contextualizing 2 Trimethylsilyl Ethanamine Hydrochloride As a Versatile Synthetic Precursor

2-(Trimethylsilyl)ethanamine hydrochloride serves as a stable, crystalline solid that can be readily handled and stored. rsc.org Its utility as a synthetic precursor stems from the presence of both a primary amino group and a trimethylsilyl (B98337) group within the same molecule. The hydrochloride salt form enhances its stability and allows for the controlled release of the free amine upon treatment with a base.

This bifunctional nature makes 2-(Trimethylsilyl)ethanamine a valuable building block in the synthesis of a variety of organic structures, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. pharmaffiliates.comnih.gov The primary amine can participate in a wide range of classical amine reactions, such as amide bond formation, imine synthesis, and reductive amination.

While extensive, specific research detailing the use of this compound in the total synthesis of complex natural products is not as widespread as for some other silylated reagents, its potential is evident. For example, related β-silylated amines have been employed in reactions where the silyl (B83357) group directs or facilitates certain transformations. The trimethylsilyl group in 2-(Trimethylsilyl)ethanamine can be envisioned to play a role in influencing the reactivity of the ethylamine (B1201723) backbone or to be a precursor to other functional groups through reactions such as the Fleming-Tamao oxidation, which converts a carbon-silicon bond into a carbon-oxygen bond.

Moreover, compounds with a similar structural motif, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, are widely used for the protection and activation of amines in complex syntheses. rsc.orgwiley.com The SES group is introduced to an amine and can later be removed under mild conditions, highlighting the synthetic utility of the β-trimethylsilylethyl moiety. rsc.org This parallel suggests the potential for this compound to be used in the development of novel reagents and synthetic methodologies.

Foundational Principles and Historical Development of Organosilicon Chemistry Applied to Amines

Direct Synthesis and Protonation Approaches

The most straightforward methods to obtain 2-(trimethylsilyl)ethanamine hydrochloride involve the direct use of 2-(trimethylsilyl)ethanamine or its precursors, followed by protonation or deprotection steps.

Synthesis from 2-(Trimethylsilyl)ethanamine and Hydrochloric Acid

The most fundamental approach to preparing this compound is the direct reaction of 2-(trimethylsilyl)ethanamine with hydrochloric acid. This acid-base reaction results in the protonation of the amino group to form the corresponding ammonium (B1175870) salt. The reaction is typically carried out in a suitable solvent, such as ether, to facilitate the precipitation of the hydrochloride salt.

A related method involves the use of hydrogen chloride as a chlorination reagent in the synthesis of chloroethylamine hydrochloride from ethanolamine (B43304), which highlights the utility of hydrogen chloride in forming hydrochloride salts of amines. google.com

Multi-Step Conversions from Precursor Compounds (e.g., N-2-(Trimethylsilyl)ethylphthalimide)

A common multi-step strategy involves the use of a protected form of the amine, such as N-(2-(trimethylsilyl)ethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the primary amine, which can be removed in a subsequent step to yield the desired product. The synthesis of β-bromoethylphthalimide, a related compound, is achieved by reacting phthalic anhydride (B1165640) with monoethanolamine, followed by treatment with phosphorus tribromide. orgsyn.org This intermediate can then undergo further reactions to introduce the trimethylsilyl group and subsequent deprotection to form the amine hydrochloride.

Another approach involves the alkoxylation of N-(2-hydroxyethyl)-phthalimide, followed by further functionalization. google.com Deprotection of the phthalimide group, often with hydrazine (B178648) or ethylenediamine, liberates the primary amine, which can then be protonated with hydrochloric acid. google.com

Advanced Strategies for N-Silylation and Aminosilylation

More advanced synthetic strategies focus on the formation of the silicon-nitrogen bond, a key step in the synthesis of silylamines. These methods include stoichiometric N-silylation protocols and various catalytic approaches.

Stoichiometric N-Silylation Protocols (e.g., Aminolysis of Chlorosilanes, Trimethylchlorosilane with Bases)

A prevalent stoichiometric method for forming the Si-N bond is the aminolysis of chlorosilanes with amines. rsc.org This reaction, however, is sensitive to moisture and generates salt byproducts. rsc.org The use of a base is often required to neutralize the hydrogen chloride formed during the reaction.

The silylation of a thiol group in 2-diethylaminoethanethiol hydrochloride using hexamethyldisilazane (B44280) demonstrates a related transformation where a trimethylsilyl group is introduced. google.com

Catalytic Approaches for Carbon-Nitrogen Bond Formation in Silylamines

Catalytic methods for forming C-N bonds are crucial in the synthesis of a wide range of nitrogen-containing compounds, including silylamines. numberanalytics.compageplace.de Transition metal catalysts, such as those based on palladium, copper, and nickel, are widely used for these transformations. numberanalytics.com These catalytic systems often involve steps like oxidative addition, ligand exchange, and reductive elimination to form the desired C-N bond. numberanalytics.com While these methods are powerful, they can sometimes have reduced sustainability. pageplace.de

A nickel-catalyzed deaminative cross-coupling of alkylpyridinium salts with thiopyridine esters has been reported for ketone synthesis, showcasing an innovative C-N bond activation strategy. nih.gov Furthermore, magnesium-catalyzed hydroamination has been shown to proceed via a transition state involving concerted C-N bond formation and N-H bond cleavage. iastate.edu

Dealkynative Coupling and Dehydrocoupling Methods for Silylamine Synthesis

Recent advancements have led to the development of catalytic dealkynative coupling and dehydrocoupling methods for the synthesis of silylamines, offering more atom-economical and environmentally friendly alternatives.

Dealkynative Coupling:

Potassium bis(trimethylsilyl)amide has been shown to be an effective catalyst for the dealkynative coupling of amines with bis(trimethylsilyl)acetylene (B126346) to form silylamines. rsc.orgrsc.org This main-group catalysis approach provides high chemoselectivity and has a broad substrate scope. rsc.orgrsc.org

Dehydrocoupling:

Dehydrocoupling reactions involve the formation of an E-E bond (where E can be Si, N, etc.) with the elimination of hydrogen gas. pbworks.comrsc.org This method is a clean route to forming Si-N bonds. rsc.orgresearchgate.net

Catalysts: Various catalysts have been employed for the dehydrocoupling of silanes and amines, including transition metal complexes of titanium, zirconium, and copper, as well as main group compounds. pbworks.comrsc.org Cobalt complexes with triazine-based PNP ligands have demonstrated high activity and chemoselectivity in this transformation. researchgate.net Iron and ruthenium phosphine-borane complexes have also been found to act as dehydrocoupling catalysts. nih.gov

Mechanism: The dehydrocoupling of amines with silanes is a prominent route for silylamine synthesis. rsc.orgresearchgate.net The reaction proceeds via the formation of a Si-N bond and the release of hydrogen gas. nih.gov

Investigations into Neutral Silylation Conditions (e.g., TMS-Cl/Zinc Dust Systems)

The synthesis of N-silylated amines traditionally involves the reaction of an amine with a silylating agent, such as trimethylchlorosilane (TMS-Cl), in the presence of an organic base like triethylamine (B128534) or pyridine. These bases act as acid acceptors, neutralizing the hydrogen chloride byproduct of the reaction. However, the use of such bases can complicate product purification and introduce impurities. To circumvent these issues, research has focused on developing neutral silylation conditions.

A noteworthy advancement in this area is the use of a trimethylchlorosilane/zinc dust (TMS-Cl/Zn) system for the N-silylation of amines. This method provides an expedient and efficient pathway to N-silylamines under neutral conditions, obviating the need for an organic base. The reaction has demonstrated good to excellent yields for a variety of amines, including sterically hindered ones.

The role of zinc dust in this system is multifaceted. It is understood to activate the TMS-Cl, facilitating the silylation process. Mechanistic studies have shed light on the function of TMSCl in conjunction with zinc. It is proposed that TMSCl assists in the activation of the zinc metal powder towards oxidative addition. This activation is thought to occur through at least two pathways: the partial removal of the passivating oxide layer on the zinc surface and the counteraction of metal agglomeration. Furthermore, recent research has indicated that TMSCl also aids in the solubilization of organozinc intermediates from the metal surface after oxidative addition, which can be a rate-determining step in similar synthetic preparations. pharmaffiliates.com

Purity, Scale-Up, and Efficiency Considerations in this compound Synthesis

Purity: High purity of the final product is paramount. Impurities can arise from starting materials, side reactions, or the decomposition of the product. For silylated compounds, a common purification technique for non-salt forms is vacuum distillation, which effectively separates the desired product from less volatile impurities. In the case of the hydrochloride salt, recrystallization from a suitable solvent system would be a primary method for purification. For instance, a related synthesis of 2-dimethylaminoethyl chloride hydrochloride reports achieving a purity of 99.2% with an inorganic salt content of less than 0.5% without the need for recrystallization, highlighting the potential for highly efficient reaction and work-up procedures. google.com The stability of the final product is also a key consideration; a patent for a related silyl ether reports that the final product is stable under alkaline conditions and can be stored for over two years, with a purity of up to 99%. google.com

Scale-Up: Transitioning from a laboratory flask to a large-scale reactor presents numerous challenges. What works on a gram scale may not be directly translatable to kilogram or ton production. For the synthesis of amine derivatives, the use of continuous flow reactors is an increasingly adopted strategy for industrial scale-up. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and improved purity. Furthermore, modern process optimization techniques, such as Design of Experiments (DoE) and machine learning, are being employed to systematically explore the reaction space and identify optimal conditions with a minimal number of experiments. semanticscholar.org This data-driven approach can significantly accelerate the development of robust and efficient large-scale syntheses.

The following tables illustrate how data related to purity, scale-up, and efficiency might be presented.

Table 1: Illustrative Purification Data for a Silylated Amine Hydrochloride

| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |

|---|---|---|---|---|

| Recrystallization (Ethanol/Ether) | 92.5 | 99.5 | 85 | Starting amine, disilylated byproduct |

| Slurry Wash (Acetone) | 95.0 | 98.0 | 92 | Residual solvent, inorganic salts |

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Related Amine

| Parameter | Batch Process (100 L Reactor) | Continuous Flow Process (1 L Reactor) |

|---|---|---|

| Throughput ( kg/day ) | 20 | 50 |

| Yield (%) | 85 | 92 |

| Purity (%) | 98.5 | 99.7 |

| Reaction Time | 12 hours | 30 minutes (residence time) |

Protonation and Acid-Base Chemistry of the Amine Functionality

The hydrochloride salt of 2-(trimethylsilyl)ethanamine features a protonated amine group (NH3+). nih.gov This cationic center readily participates in hydrogen bonding with the chloride anion. nih.gov The acid-base chemistry is fundamental to its reactivity, as the free amine form is required for nucleophilic attack. The pKa of the conjugate acid of a typical primary amine like ethanamine is around 10.8, indicating that a sufficiently strong base is needed to deprotonate the aminium ion and generate the more reactive free amine. stackexchange.com The free amine, 2-(trimethylsilyl)ethanamine, can be generated from its hydrochloride salt by treatment with a strong base. udayton.edu

Nucleophilic Reactivity of the Aminic Nitrogen

The nitrogen atom of the free amine form of 2-(trimethylsilyl)ethanamine is a potent nucleophile, readily engaging in reactions with a variety of electrophilic partners.

Reaction with Electrophilic Species in Acylation and Coupling Processes

The aminic nitrogen of 2-(trimethylsilyl)ethanamine exhibits characteristic nucleophilic behavior in acylation and coupling reactions. It can be acylated by reacting with acylating agents to form amides. For instance, the addition of trimethylsilyl chloride (TMSCl) has been shown to accelerate the acylation of amines. researchgate.net The proposed mechanism suggests that the silylation of the amine enhances its reactivity toward the acylating agent. researchgate.net

In coupling reactions, such as the A3 (aldehyde-alkyne-amine) coupling, primary amines are crucial reactants for the synthesis of propargylamines. nih.gov While direct examples with 2-(trimethylsilyl)ethanamine are not prevalent in the provided results, its nature as a primary amine suggests its potential participation in such multicomponent reactions. These reactions typically involve the formation of an iminium ion intermediate, which is then attacked by a metal acetylide. nih.gov The trimethylsilyl group's influence in these specific contexts would be an area for further investigation.

Participation in Condensation and Imine-Forming Reactions

Primary amines, such as 2-(trimethylsilyl)ethanamine, react with aldehydes and ketones in condensation reactions to form imines (compounds containing a carbon-nitrogen double bond). masterorganicchemistry.comyoutube.com This reversible reaction typically requires the removal of water to drive the equilibrium toward the imine product and is often catalyzed by acid. youtube.comoperachem.com The formation of an imine proceeds through a series of steps, including nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The free base form of the amine is necessary for the initial nucleophilic attack. reddit.com

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. masterorganicchemistry.comyoutube.com

Reactivity of the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group is a key functional component of the molecule, influencing its reactivity and providing pathways for further functionalization.

Silicon-Carbon Bond Lability and Controlled Cleavage

The silicon-carbon bond in the 2-(trimethylsilyl)ethyl group exhibits a degree of lability that can be exploited in synthetic chemistry. While the TMS group is generally characterized by its chemical inertness, the β-position of the silicon atom relative to the nitrogen can facilitate specific cleavage reactions. wikipedia.org This controlled cleavage is often a desired feature in the use of silyl groups as protecting groups.

Desilylation Reactions (e.g., Fluoride-Assisted Cleavage)

A significant aspect of the reactivity of the trimethylsilyl moiety in this compound is its susceptibility to fluoride-assisted cleavage. The 2-(trimethylsilyl)ethyl group is known to be a protecting group for amines that can be readily removed under mild conditions using a fluoride (B91410) source. researchgate.net Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF) are commonly employed for this purpose. researchgate.net

The mechanism of this deprotection involves the attack of the fluoride ion on the silicon atom. This leads to a β-elimination process, resulting in the formation of the free amine, ethylene (B1197577), and fluorotrimethylsilane. researchgate.net This selective deprotection strategy is valuable in multi-step organic synthesis where orthogonality of protecting groups is crucial. researchgate.net

| Reaction Type | Reactants | Products | Conditions |

| Acylation | 2-(Trimethylsilyl)ethanamine, Acylating Agent | N-acylated product | Base, potentially TMSCl as promoter researchgate.net |

| Imine Formation | 2-(Trimethylsilyl)ethanamine, Aldehyde/Ketone | Imine, Water | Acid or base catalysis, water removal masterorganicchemistry.comoperachem.com |

| Desilylation | 2-(Trimethylsilyl)ethyl-protected amine, Fluoride Source (e.g., TBAF, CsF) | Free amine, Ethylene, Fluorotrimethylsilane | Mild conditions researchgate.net |

Strategic Applications of 2 Trimethylsilyl Ethanamine Hydrochloride in Organic Transformations

Utilization as a Catalyst and Coupling Reagent in Organic Synthesis

While primarily known for its role in forming protecting groups, 2-(trimethylsilyl)ethanamine hydrochloride also finds use as a catalyst in specific organic transformations. It has been reported to function as a catalyst for methylation, siliconization, and general silylation reactions. nih.gov In the context of coupling reactions, its utility is most often observed indirectly through the formation of activated intermediates or protecting groups that facilitate subsequent bond formations, rather than acting as a direct coupling reagent in the manner of carbodiimides. For instance, the related compound 1-S-trimethylsilyl-2-(N,N-diethylamino)ethane, derived from a similar precursor, is used as a thiylating agent in the synthesis of standards for monitoring the decomposition of chemical warfare agent analogues. researchgate.net The broader catalytic potential of N-silylated amines is an area of ongoing research, with studies highlighting their distinct electronic properties which can offer complementary reactivity compared to their non-silylated counterparts. rsc.org

Application in Nitrogen Protection Strategies

A predominant application of this compound is as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) protecting group for amines. This strategy is highly valued for its stability and unique deprotection conditions.

The amino group of 2-(trimethylsilyl)ethanamine is readily converted into various functionalities, most notably a carbamate (B1207046), to serve as a protective shield for primary and secondary amines in multi-step syntheses. The resulting 2-(trimethylsilyl)ethyl carbamate (Teoc) group is stable across a wide range of reaction conditions, making it a robust choice for complex synthetic routes. organic-chemistry.org This stability allows other chemical manipulations to be performed on the molecule without affecting the protected nitrogen atom. The formation of the Teoc protecting group involves reacting the amine that needs protection with a reagent derived from 2-(trimethylsilyl)ethanol, such as 2-(trimethylsilyl)ethyl chloroformate. The hydrochloride form of the amine can be used to prepare the free amine needed for these transformations.

The related 2-(trimethylsilyl)ethanesulfonyl (SES) group is another protective strategy for amines. organic-chemistry.orgosti.gov SES-protected amines exhibit high stability and can be introduced directly into molecules. organic-chemistry.org The development of reagents like tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate further expands the utility of this protecting group strategy, for example, in Mitsunobu reactions. nih.gov

A key advantage of the TMSE protecting group is its unique cleavage mechanism, which provides orthogonality to many other common protecting groups. The deprotection is typically initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). organic-chemistry.org The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that liberates the free amine, ethylene (B1197577) gas, and fluorotrimethylsilane. organic-chemistry.org

This cleavage condition is exceptionally mild and highly selective, leaving other protecting groups like Boc, Cbz, and various esters, which are sensitive to acidic, basic, or hydrogenolytic conditions, intact. This orthogonality is a critical feature in complex syntheses, allowing for the selective unmasking of specific functional groups at desired stages. The table below outlines typical deprotection conditions for the TMSE group.

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | organic-chemistry.org |

| Cesium fluoride (CsF) | Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN) | Elevated Temperature (e.g., 90 °C) | organic-chemistry.org |

| Potassium fluoride (KF) | Methanol (MeOH) with Crown Ether | Room Temperature | organic-chemistry.org |

Role as a Crucial Building Block in Complex Molecule Synthesis

Beyond its role in protection chemistry, the structural framework of 2-(trimethylsilyl)ethanamine can be incorporated as a fundamental building block in the synthesis of more complex molecules and materials.

The incorporation of the 2-(trimethylsilyl)ethanamine moiety as a permanent structural element in natural product or pharmaceutical synthesis is less common than its use as a transient protecting group. However, its derivatives serve as key precursors in materials science. For example, Bis(trimethylsilyl)ethylamine (BTMSEA) has been synthesized and characterized for its use as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD). researchgate.net In this application, the core structure of the amine is used to construct silicon carbonitride (SiCₓNᵧ) thin films, which have applications in microelectronics due to their desirable dielectric and mechanical properties. researchgate.net

In other synthetic applications, the amine functionality can be used to build more complex structures. For instance, N-2-(trimethylsilyl)ethylcarbamates have been used as precursors for the synthesis of novel N-nitroso derivatives, demonstrating the use of the amine's core structure to construct new functional molecules. researchgate.net

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity and structural diversity in a single step. nih.govorganic-chemistry.org While amines are common components in many MCRs, such as the Mannich and Ugi reactions, the specific participation of this compound in such reactions is not widely documented in the surveyed literature. organic-chemistry.orgrsc.org Research has explored the use of other silylated compounds, like trimethylsilyl (B98337) cyanide, in MCRs, but direct examples featuring this compound as a reactant to build diverse scaffolds are scarce. researchgate.net The development of MCRs involving silylated amines remains an area with potential for future exploration, given the unique reactivity that the silyl (B83357) group can impart. rsc.org

Facilitating Peptide Coupling and Amino Acid Derivatization in Challenging Systems

The synthesis of peptides, particularly those containing sterically hindered or unusual amino acids, presents significant challenges in organic chemistry. The formation of the amide bond, the fundamental linkage in peptides, requires the activation of a carboxylic acid group to facilitate its reaction with an amine. bachem.com However, this activation process can also lead to undesirable side reactions, most notably racemization, which compromises the stereochemical integrity of the chiral amino acids. peptide.comyoutube.com

In this context, reagents that can promote efficient coupling while minimizing racemization are of paramount importance. While this compound itself is not a direct coupling reagent, its structural motifs and related chemistries highlight key principles in overcoming these synthetic hurdles. The trimethylsilyl (TMS) group, a cornerstone of its structure, is widely employed in the form of various silylating agents for the protection of functional groups and to enhance the solubility of amino acids in organic solvents. youtube.com This protection strategy is crucial to prevent self-coupling and other side reactions. youtube.com

Furthermore, the amine hydrochloride moiety underscores the importance of using amino acid salts in coupling reactions. The use of hydrochloride salts of amino acids, in conjunction with a base, is a common practice to ensure the availability of the free amine for the coupling reaction. bachem.com

The challenges in peptide synthesis are amplified when dealing with complex systems. For instance, the synthesis of peptides with C-terminal modifications or those incorporating unnatural amino acid analogues requires specialized strategies. chemrxiv.org Research has explored the use of amino acid tri-tert-butoxysilyl esters, which are stable as hydrochloride salts, to facilitate peptide synthesis with minimal epimerization. chemrxiv.org

The derivatization of amino acids is not only crucial for synthesis but also for their analysis. Techniques like gas chromatography-mass spectrometry (GC-MS) often require the conversion of polar amino acids into more volatile and thermally stable derivatives. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method to achieve this, targeting the active hydrogens on hydroxyl, amine, and thiol groups. sigmaaldrich.com

Contributions to Heterocyclic Compound Synthesis (e.g., Biguanides from Amine Hydrochlorides)

The synthesis of heterocyclic compounds, which are integral to a vast array of pharmaceuticals and biologically active molecules, often involves the strategic use of amine hydrochlorides. nih.govchemmethod.com One prominent example is the synthesis of biguanides, a class of compounds known for their therapeutic applications, including antidiabetic and antimalarial properties. nih.gov

A classical and historically significant method for synthesizing biguanides involves the direct fusion of an amine hydrochloride with cyanoguanidine (dicyandiamide) at elevated temperatures. beilstein-journals.orgnih.gov This reaction can also be carried out by heating the reactants in a polar solvent, such as ethanol (B145695) or 1-butanol. beilstein-journals.orgscholaris.ca The acidic conditions generated by the amine hydrochloride are thought to activate the cyanoguanidine by protonating the nitrile group, thereby facilitating the nucleophilic attack of the free amine. scholaris.ca

More contemporary methods have employed trimethylsilyl chloride (TMSCl) to activate the nitrile function of cyanoguanidine, particularly in reactions involving sensitive amines where harsh conditions could lead to side reactions. beilstein-journals.orgnih.gov For instance, the synthesis of pyrazole-containing biguanide (B1667054) derivatives has been achieved using dicyandiamide (B1669379) and trimethylsilyl chloride in dry acetonitrile under microwave irradiation. nih.gov This approach highlights the synergy between silylating agents and amine hydrochlorides in modern synthetic protocols.

The versatility of amine hydrochlorides in heterocyclic synthesis extends beyond biguanides. They serve as crucial starting materials or intermediates in the formation of a wide range of nitrogen-containing ring systems. The general principle involves the amine hydrochloride providing the nitrogen atom(s) for the heterocyclic core, with its reactivity and solubility properties being key to the success of the transformation.

Illustrative Data on Biguanide Synthesis:

| Reactants | Conditions | Product | Yield | Reference |

| Cyanoguanidine and Amine Hydrochloride | Fusion at 135–165 °C, 4 h | Allylbiguanide | Moderate | beilstein-journals.org |

| Cyanoguanidine and Amine Hydrochloride | Fusion at 180–200 °C, 1 h | Cycloalkyl- and Benzylbiguanides | 69–84% | nih.gov |

| Dicyandiamide and Trimethylsilyl Chloride | Dry acetonitrile, MW irradiation (200–400 W), 15 min at 140 °C | Pyrazole-containing Biguanide Derivatives | 66–79% | nih.gov |

| Substituted Anilines/Benzylamines and 1-Cyanoguanidine with Trimethylsilyl Chloride | Microwave irradiation | N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides | Up to 97% | nih.govscholaris.ca |

Derivatization Applications in Advanced Analytical Chemistry (Excluding Specific Instrumental Details)

Chemical Derivatization for Enhanced Analytical Resolution and Stability

In the realm of analytical chemistry, particularly in the analysis of complex biological and environmental samples, the direct measurement of certain analytes can be challenging due to their inherent chemical properties. nih.govacs.org Amine-containing compounds, such as amino acids, neurotransmitters, and biogenic amines, often exhibit poor chromatographic retention and low ionization efficiency, hindering their sensitive and accurate quantification. acs.orgnih.gov Chemical derivatization offers a powerful solution to overcome these limitations by modifying the analyte's structure to impart more favorable analytical characteristics. nih.govjfda-online.com

The primary goals of chemical derivatization in this context are to:

Increase Volatility: For techniques like gas chromatography, polar functional groups such as amines (-NH2), hydroxyls (-OH), and carboxyls (-COOH) are converted into less polar, more volatile moieties. sigmaaldrich.com Silylation, which introduces a trimethylsilyl (TMS) or a related silyl group, is a widely used technique for this purpose. nih.govresearch-solution.com

Enhance Chromatographic Resolution: Derivatization can improve the separation of analytes from complex matrices and from each other, including the resolution of stereoisomers. acs.orgnih.gov By converting enantiomers into diastereomers using a chiral derivatizing agent, their separation on a non-chiral chromatographic column becomes feasible. acs.orgcapes.gov.br

Improve Detection Sensitivity and Specificity: The introduction of specific chemical groups can significantly enhance the detector response. nih.govjfda-online.com For instance, attaching a fluorophore allows for highly sensitive fluorescence detection. nih.gov Derivatization can also lead to more specific fragmentation patterns in mass spectrometry, aiding in the confident identification of analytes. nih.gov

Increase Analyte Stability: Derivatization can protect thermally labile or reactive functional groups, preventing their degradation during sample preparation and analysis. sigmaaldrich.com For example, silyl derivatives are generally more thermally stable than their parent compounds. nih.gov

A variety of reagents are employed for the derivatization of amines, each with its own set of advantages and applications. These include silylating agents (e.g., BSTFA, MTBSTFA), acylating agents (e.g., trifluoroacetic anhydride), and reagents that introduce a chromophore or fluorophore (e.g., dansyl chloride, o-phthalaldehyde). jfda-online.comnih.gov The choice of derivatization strategy depends on the specific analyte, the analytical technique being used, and the goals of the analysis. nih.gov

Key Derivatization Strategies and Their Impact:

| Derivatization Technique | Reagent Class | Impact on Analyte Properties |

| Silylation | Silylating agents (e.g., BSTFA, MTBSTFA) | Increases volatility and thermal stability. sigmaaldrich.comnih.gov |

| Acylation | Acylating agents (e.g., trifluoroacetic anhydride) | Increases volatility and can enhance detector response. jfda-online.com |

| Chiral Derivatization | Chiral derivatizing agents | Enables the separation of enantiomers by forming diastereomers. acs.orgcapes.gov.br |

| Fluorogenic Labeling | Fluorogenic reagents (e.g., dansyl chloride, OPA) | Introduces a fluorescent tag for highly sensitive detection. nih.gov |

Emerging Research Avenues and Future Prospects

Innovations in Green and Sustainable Synthetic Routes for 2-(Trimethylsilyl)ethanamine Hydrochloride

The push towards green chemistry is reshaping the synthesis of organosilicon compounds. Research is focused on developing methods that are more environmentally benign, safer, and more efficient than traditional routes. For this compound, this involves exploring alternative reagents, solvents, and energy inputs.

A key area of innovation is the development of catalytic processes that minimize waste. For instance, the dehydrogenative coupling of hydrosilanes with alcohols, using earth-abundant metal catalysts like cobalt, presents a sustainable method for forming Si-O bonds, a strategy that could be adapted for silylating amino alcohols. acs.org This approach generates hydrogen gas as the only byproduct, representing a significant improvement in atom economy over traditional methods that use chlorosilanes and generate stoichiometric amounts of hydrochloride waste.

Furthermore, the use of bio-derived starting materials is a cornerstone of sustainable chemistry. researchgate.net Investigating routes that start from bio-ethanolamine could significantly reduce the carbon footprint associated with the synthesis of this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

| Parameter | Traditional Route (e.g., from Chloro-compound) | Potential Green Route (e.g., Catalytic Dehydrogenation) |

|---|---|---|

| Silylating Agent | Trimethylsilyl (B98337) chloride | Triethoxysilane or other hydrosilanes |

| Starting Material | Petroleum-based ethanolamine (B43304) | Bio-based ethanolamine researchgate.net |

| Catalyst | Often not applicable (stoichiometric reaction) | Cobalt-based or other earth-abundant metal catalysts acs.org |

| Byproduct | Stoichiometric ammonium (B1175870) salt waste | H2 gas (can be captured and used) |

| Solvent | Anhydrous organic solvents | Greener solvents (e.g., alcohols) or solvent-free conditions acs.org |

Exploration of Novel Catalytic Roles and Reactivity Modes

The unique electronic and steric properties of the trimethylsilyl group are inspiring research into novel applications for N-silylamines in catalysis. rsc.org The Si-N bond in compounds like 2-(trimethylsilyl)ethanamine can be readily cleaved, making the silyl (B83357) group an effective temporary protecting or activating group. rsc.org This opens up possibilities for using the compound as a precursor to reactive intermediates or as a ligand in catalytic systems.

The distinct electronic properties of N-silylamines can lead to complementary reactivity compared to their non-silylated counterparts. rsc.org Silicon's ability to stabilize a positive charge at the β-position and its capacity for hypervalent coordination can be exploited to design new chemical transformations. soci.org Research is investigating how the 2-(trimethylsilyl)ethylamino moiety could act as a directing group in C-H activation reactions or participate in novel cycloaddition pathways. The generation of reactive silicon intermediates, such as silylenes or silyl anions, from related organosilicon precursors is a known field, suggesting that under specific conditions, 2-(trimethylsilyl)ethanamine derivatives could access unique reactivity modes. researchgate.netrsc.org

Table 2: Potential Novel Reactivity Modes

| Reactivity Mode | Plausible Role of the Trimethylsilylethylamino Group | Potential Outcome |

|---|---|---|

| Directed C-H Functionalization | The amine or a derivative acts as a directing group, with the silyl group tuning electronics. | Selective functionalization of otherwise unreactive C-H bonds. |

| Transient Ligand in Catalysis | The amine coordinates to a metal center, influencing its catalytic activity and selectivity. | Development of new, tunable catalyst systems. |

| Precursor to N-centered Radicals | The Si-N bond is homolytically cleaved under photochemical or thermal conditions. | Novel radical-based bond-forming reactions. |

Development of Asymmetric Transformations Incorporating this compound

Chiral amines are invaluable building blocks in the pharmaceutical industry and are crucial components of many asymmetric catalysts. sigmaaldrich.comwiley.com Future research aims to integrate the 2-(trimethylsilyl)ethanamine scaffold into the realm of asymmetric synthesis. This can be approached in two primary ways: the synthesis of enantiomerically pure versions of the compound itself, or its use as a chiral auxiliary or ligand.

The asymmetric synthesis of chiral silylated amines can be achieved through methods like the catalytic hydrosilylation of imines or the use of chiral auxiliaries. researchgate.netnih.gov For example, a prochiral imine could be asymmetrically reduced in the presence of a chiral catalyst to yield an enantiomerically enriched silylated amine. Alternatively, biocatalysis, using enzymes like oxynitrilases or transaminases, offers a powerful and green platform for creating chiral centers. wiley.comnih.gov An enzymatic process could potentially resolve a racemic mixture of a suitable precursor or catalyze an asymmetric synthesis directly. nih.gov

Once a chiral version is obtained, it could be employed as a ligand for transition metals in a wide range of asymmetric catalytic reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Computational Chemistry-Driven Design and Prediction of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity, saving significant time and resources in the lab. nih.govnih.gov For this compound, computational methods can provide deep insights into its structure, properties, and potential reactions.

By modeling the molecule, researchers can calculate its molecular orbital energies (HOMO-LUMO), which helps predict its behavior as a nucleophile or electrophile and suggests potential reaction partners. nih.gov DFT studies can elucidate complex reaction mechanisms, identify transition states, and rationalize observed selectivity. nih.gov This predictive power allows for the in-silico design of new experiments. For example, one could model the interaction of the amine with various metal catalysts to predict binding affinities and geometries, thereby guiding the development of new catalytic systems. High-level computational methods can also establish accurate thermochemical data, which is crucial for understanding reaction energetics. nih.gov

Table 3: Applications of Computational Chemistry

| Computational Method | Information Gained for this compound | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO gap), reaction pathways, transition state energies. nih.govnih.gov | Prediction of reactivity, rationalization of experimental outcomes, mechanism elucidation. |

| Ab Initio Methods (e.g., W1X-1) | Highly accurate standard enthalpies of formation and other thermochemical properties. nih.gov | Provides benchmark data for assessing reaction feasibility and energetics. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, and dynamic behavior. | Understanding the molecule's behavior in a realistic solution environment. |

Integration into Continuous Flow Synthesis and Automation Platforms

The transition from traditional batch chemistry to automated continuous flow systems is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. criver.comsyrris.com The synthesis and application of this compound are well-suited for this technological shift.

Continuous flow reactors, such as microreactors, provide superior control over reaction parameters like temperature and mixing, which is particularly advantageous for exothermic reactions or when handling reactive intermediates. researchgate.net An automated flow system could perform the synthesis of the title compound and then, without isolation, feed it directly into a second reactor for a subsequent transformation, creating a streamlined, multi-step process. syrris.com This approach is highly efficient for creating libraries of related compounds for screening purposes, accelerating drug discovery and materials science research. sigmaaldrich.com Automation reduces human error, increases throughput, and allows chemists to focus on experimental design rather than repetitive manual tasks. criver.comwikipedia.org

Table 4: Batch vs. Continuous Flow Synthesis

| Feature | Traditional Batch Synthesis | Automated Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over heat/mass transfer. | Precise control over temperature, pressure, and mixing. syrris.com |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer periods ("scaling out"). |

| Safety | Larger volumes of potentially hazardous materials. | Small reaction volumes at any given time, enhancing safety. |

| Integration | Each step is a discrete operation with workup/purification. | Telescoping of multiple reaction steps is possible. syrris.com |

| Reproducibility | Can be variable and operator-dependent. | High reproducibility due to automation and precise control. criver.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Trimethylsilyl)ethanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, a procedure analogous to the synthesis of 2-(thiophen-2-yl)ethanamine hydrochloride (a structurally similar amine salt) can be adapted:

- React trimethylsilylacetyl chloride with ethylenediamine under anhydrous conditions in dry toluene.

- Purify via recrystallization using ethanol/ether mixtures to isolate the hydrochloride salt.

- Confirm completion via TLC or NMR monitoring .

- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the trimethylsilyl group. Monitor pH during salt formation to avoid decomposition.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities (<1% threshold).

- Structural Confirmation :

- NMR : H NMR (DO) should show peaks for the trimethylsilyl group (δ ~0.1 ppm, singlet) and ethylamine backbone (δ 2.8–3.2 ppm, multiplet) .

- Mass Spectrometry : ESI-MS in positive mode should yield [M+H] at m/z 164.1 (calculated for CHNSiCl).

- Crystallography : If single crystals are obtained, use SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers under nitrogen to prevent moisture absorption and oxidation.

- For short-term use (1–2 weeks), storage at 4°C is acceptable if desiccated.

- Regularly assess stability via NMR or FTIR to detect hydrolytic degradation (e.g., loss of trimethylsilyl peaks) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data obtained for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare NMR, IR, and MS results with computational predictions (e.g., DFT calculations for H NMR chemical shifts).

- Isotopic Labeling : Use C-labeled precursors to clarify ambiguous coupling patterns in NMR spectra.

- Dynamic NMR : Analyze temperature-dependent NMR to identify conformational exchange broadening (e.g., amine proton exchange in aqueous solutions) .

- Case Study : Discrepancies in Si NMR shifts may arise from solvent interactions; replicate measurements in deuterated DMSO or CDCl to isolate solvent effects .

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky trimethylsilyl group reduces accessibility to the amine lone pair, slowing SN2 reactions. Kinetic studies (e.g., with benzyl bromide) show a 3–5x rate decrease compared to non-silylated analogs.

- Electronic Effects : The electron-donating Si(CH) group increases amine basicity (pK ~9.5 vs. ~10.5 for unsubstituted ethanamine), altering pH-dependent reactivity.

- Experimental Design : Use Hammett plots or DFT calculations to correlate substituent effects with reaction rates .

Q. What are the implications of this compound in modulating biological targets, such as enzymes or receptors?

- Methodological Answer :

- Binding Studies : Perform SPR (Surface Plasmon Resonance) with immobilized HSP90 or monoamine oxidases (MAOs) to quantify affinity (K). For example, similar compounds (e.g., tryptamine derivatives) show hydrogen-bonding interactions with GLU527 in HSP90 .

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., kynuramine for MAO-A/MAO-B) to measure IC values. Pre-incubate enzyme with compound (1–100 µM) and monitor inhibition kinetics .

- Molecular Docking : Compare docking poses (e.g., AutoDock Vina) with known ligands to predict binding modes. The trimethylsilyl group may occupy hydrophobic pockets inaccessible to smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.